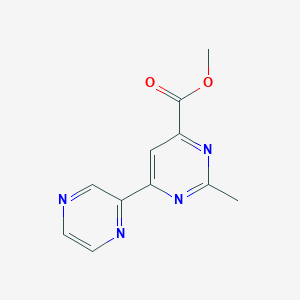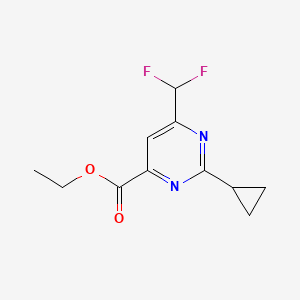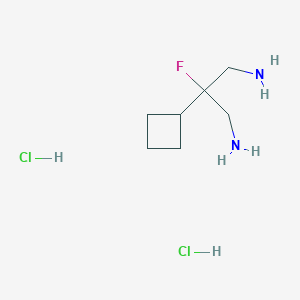
2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride
Overview
Description
2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C7H17Cl2FN2. It is a derivative of propanediamine with a fluorine atom and a cyclobutyl group attached to the second carbon atom. This compound is typically used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride typically involves the following steps:
Fluorination: The starting material, cyclobutylpropane-1,3-diamine, undergoes fluorination to introduce the fluorine atom at the second carbon position.
Acidification: The fluorinated compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups.
Substitution: Substitution reactions can occur at the fluorine or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the role of fluorinated compounds in biological systems.
Medicine: It is investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in its biological activity, affecting the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
2-Cyclobutyl-2-fluoropropane-1,3-diamine: Similar structure but without the dihydrochloride salt.
2-Cyclobutyl-2-chloropropane-1,3-diamine dihydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its chlorinated counterpart.
Properties
IUPAC Name |
2-cyclobutyl-2-fluoropropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c8-7(4-9,5-10)6-2-1-3-6;;/h6H,1-5,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCFRVGDKBJKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


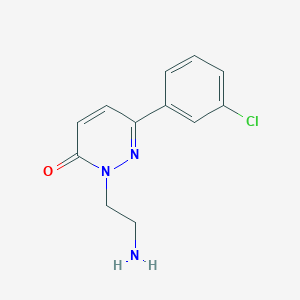
![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)

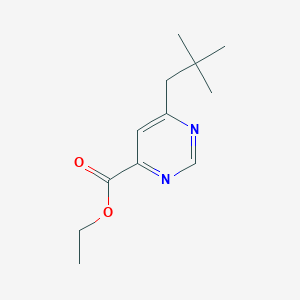
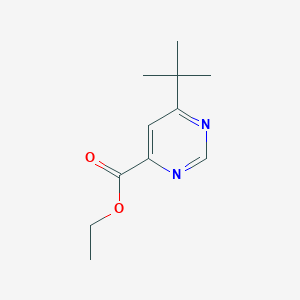
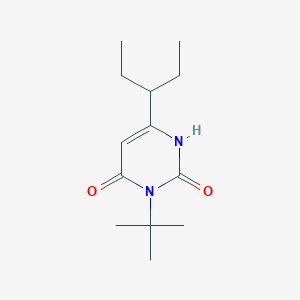

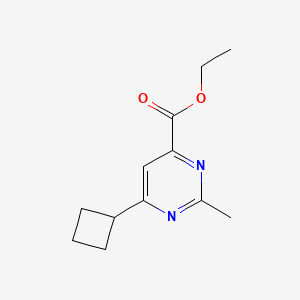
![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide](/img/structure/B1492214.png)
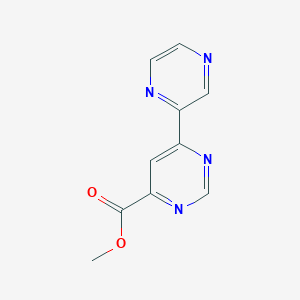
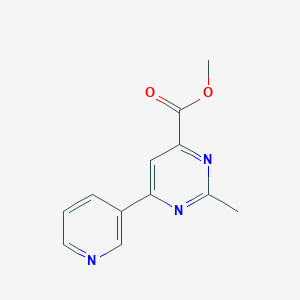
![2-Cycloheptylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1492217.png)
